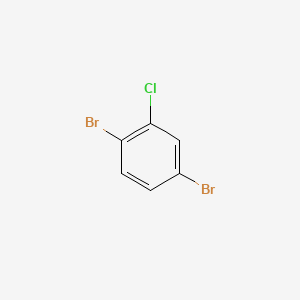

1,4-Dibromo-2-chlorobenzene

説明

1,4-Dibromo-2-chlorobenzene is an aryl halide . It can be distinguished from other bromodichlorobenzene isomers using IR and Raman spectral data .

Molecular Structure Analysis

The molecular formula of 1,4-Dibromo-2-chlorobenzene is C6H3Br2Cl . Its average mass is 270.349 Da and its monoisotopic mass is 267.828979 Da . The structure of this compound can be represented by the canonical SMILES string: C1=CC(=C(C=C1Br)Cl)Br .Chemical Reactions Analysis

1,4-Dibromo-2-chlorobenzene can undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts . Another study mentions a site-selective Sonogashira cross-coupling of a similar compound, 1,4-dibromo-2-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis

1,4-Dibromo-2-chlorobenzene has a molecular weight of 270.35 g/mol . It has a complexity of 97.1 and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound is non-rotatable .科学的研究の応用

Organic Synthesis

1,4-Dibromo-2-chlorobenzene: is a versatile compound in organic chemistry, often used as a building block for synthesizing various organic compounds. Its ability to undergo reactions like nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions makes it a valuable reagent in creating a wide range of complex molecules .

Pharmaceutical Intermediates

In the pharmaceutical industry, 1,4-Dibromo-2-chlorobenzene serves as a precursor for the production of various drugs. It is instrumental in synthesizing biologically active molecules, including antihistamines, anti-inflammatory agents, and antifungal medications. The compound’s structural versatility allows for the creation of new drug candidates with improved properties .

Agrochemicals

The compound plays a significant role in the development of agrochemicals. It is used to synthesize pesticides and herbicides that are more effective and environmentally friendly. By serving as a building block, it contributes to enhancing crop yield and protecting plants from pests and diseases .

Dyestuff Production

1,4-Dibromo-2-chlorobenzene: is utilized in the production of dyes and pigments. It acts as an intermediate in the synthesis of compounds used in creating colorants for various applications, demonstrating its importance in the dyestuff industry .

Materials Science

In materials science, the compound is used as a precursor for the synthesis of polymers and specialty chemicals. Polymers derived from 1,4-Dibromo-2-chlorobenzene exhibit unique properties such as high thermal stability and electrical conductivity, finding applications in electronics, automotive, and aerospace industries .

Chemical Research

In chemical research, 1,4-Dibromo-2-chlorobenzene is often used in studies to understand reaction mechanisms and develop new synthetic methodologies. It is a common reagent in Grignard reactions, which are pivotal in creating complex organic molecules .

Safety and Hazards

1,4-Dibromo-2-chlorobenzene may cause eye irritation and chemical conjunctivitis . It can also cause skin irritation . Ingestion may lead to gastrointestinal irritation with nausea, vomiting, and diarrhea . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

作用機序

Target of Action

The primary target of 1,4-Dibromo-2-chlorobenzene is the aromatic ring of benzene . The compound interacts with the pi electrons in the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The mode of action of 1,4-Dibromo-2-chlorobenzene involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1,4-Dibromo-2-chlorobenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Pharmacokinetics

The compound’s molecular formula is chbrcl, and it has an average mass of 270349 Da and a monoisotopic mass of 267828979 Da . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the action of 1,4-Dibromo-2-chlorobenzene is the formation of a substituted benzene ring . This occurs when a proton is removed from the positively charged benzenonium intermediate formed in the first step of the reaction .

特性

IUPAC Name |

1,4-dibromo-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWQAATYMJIWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369182 | |

| Record name | 1,4-dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3460-24-0 | |

| Record name | 1,4-dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

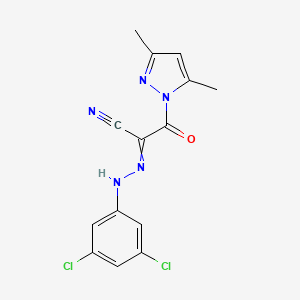

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)